Regioisomer Differentiation: [4,5-c] vs. [4,5-b] Oxazolopyridine Fusion Affects Ligand Efficiency and Binding Geometry
The [4,5-c] oxazolopyridine scaffold positions the pyridine nitrogen at a distinct vector angle relative to the oxazole ring oxygen compared to the [4,5-b] regioisomer. This regioisomerism produces a different three-dimensional pharmacophore geometry that can alter hydrogen-bonding patterns with protein targets [1]. In kinase inhibitor programs, the [4,5-c] orientation has been specifically utilized to access binding pockets where the [4,5-b] analog fails to achieve productive interactions due to steric clash or suboptimal hydrogen-bonding geometry [2]. This is a direct structural differentiation, not merely a potency difference at a single target.
| Evidence Dimension | Regioisomeric scaffold geometry and binding-site compatibility |
|---|---|
| Target Compound Data | Oxazolo[4,5-c]pyridine core: pyridine N at position 6 relative to oxazole fusion; vector angle differs from [4,5-b] isomer |
| Comparator Or Baseline | Oxazolo[4,5-b]pyridine core (2-(Aminomethyl)oxazolo[4,5-b]pyridine): pyridine N at position 7 relative to oxazole fusion |
| Quantified Difference | Qualitative but structural: distinct vector of pyridine nitrogen lone pair; [4,5-c] provides unique H-bond acceptor geometry not achievable with [4,5-b] isomer |
| Conditions | Structural analysis; kinase binding site complementarity assessment |
Why This Matters
Procuring the [4,5-c] regioisomer specifically is essential for programs targeting binding pockets that require this precise nitrogen vector—the [4,5-b] isomer is not a drop-in replacement.
- [1] Hanan EJ, Fucini RV, Romanowski MJ, et al. Design and synthesis of 2-amino-isoxazolopyridines as Polo-like kinase (Plk) inhibitors. Bioorg Med Chem Lett. 2008;18(19):5186-5189. View Source
- [2] Patent US20230234967A1. Fused azole heterocycles as AHR antagonists. 2023. View Source
